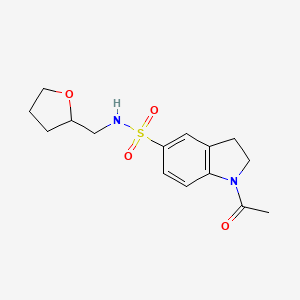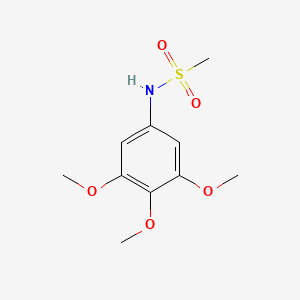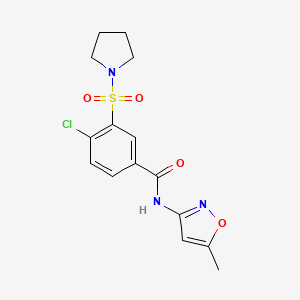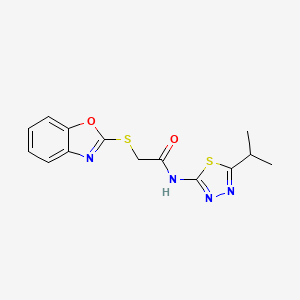
1-acetyl-N-(tetrahydro-2-furanylmethyl)-5-indolinesulfonamide
Overview
Description
1-acetyl-N-(tetrahydro-2-furanylmethyl)-5-indolinesulfonamide, also known as AHFS or AHFS-001, is a small molecule drug that has been developed for its potential therapeutic effects in various diseases.
Mechanism of Action
The exact mechanism of action of 1-acetyl-N-(tetrahydro-2-furanylmethyl)-5-indolinesulfonamide is not fully understood. However, it has been suggested that 1-acetyl-N-(tetrahydro-2-furanylmethyl)-5-indolinesulfonamide may exert its therapeutic effects by inhibiting various enzymes and signaling pathways involved in cancer growth, inflammation, and neurodegeneration. For example, 1-acetyl-N-(tetrahydro-2-furanylmethyl)-5-indolinesulfonamide has been found to inhibit the activity of the enzyme carbonic anhydrase IX, which is overexpressed in many types of cancer cells.
Biochemical and physiological effects:
1-acetyl-N-(tetrahydro-2-furanylmethyl)-5-indolinesulfonamide has been shown to have several biochemical and physiological effects. In cancer cells, 1-acetyl-N-(tetrahydro-2-furanylmethyl)-5-indolinesulfonamide has been found to inhibit cell proliferation, induce apoptosis, and reduce the expression of genes involved in cancer growth and metastasis. In inflammation, 1-acetyl-N-(tetrahydro-2-furanylmethyl)-5-indolinesulfonamide has been shown to reduce the production of pro-inflammatory cytokines and chemokines. In the brain, 1-acetyl-N-(tetrahydro-2-furanylmethyl)-5-indolinesulfonamide has been found to protect neurons from oxidative stress and reduce the production of inflammatory cytokines.
Advantages and Limitations for Lab Experiments
1-acetyl-N-(tetrahydro-2-furanylmethyl)-5-indolinesulfonamide has several advantages for lab experiments. It is a small molecule drug that can be easily synthesized and purified. It has also been shown to have potent therapeutic effects in various diseases, making it a promising candidate for further research. However, there are also some limitations to using 1-acetyl-N-(tetrahydro-2-furanylmethyl)-5-indolinesulfonamide in lab experiments. For example, its mechanism of action is not fully understood, which makes it difficult to design experiments to test specific hypotheses. Additionally, 1-acetyl-N-(tetrahydro-2-furanylmethyl)-5-indolinesulfonamide has not yet been tested in clinical trials, so its safety and efficacy in humans are not known.
Future Directions
There are several future directions for research on 1-acetyl-N-(tetrahydro-2-furanylmethyl)-5-indolinesulfonamide. One direction is to further elucidate its mechanism of action, which could lead to the development of more specific and effective therapies. Another direction is to test its safety and efficacy in clinical trials, which could pave the way for its use in humans. Additionally, 1-acetyl-N-(tetrahydro-2-furanylmethyl)-5-indolinesulfonamide could be tested in combination with other drugs to determine if it has synergistic effects. Finally, 1-acetyl-N-(tetrahydro-2-furanylmethyl)-5-indolinesulfonamide could be modified to improve its pharmacokinetic properties, such as its bioavailability and half-life, which could increase its effectiveness as a therapeutic agent.
Scientific Research Applications
1-acetyl-N-(tetrahydro-2-furanylmethyl)-5-indolinesulfonamide has been studied for its potential therapeutic effects in several diseases, including cancer, inflammation, and neurological disorders. In cancer research, 1-acetyl-N-(tetrahydro-2-furanylmethyl)-5-indolinesulfonamide has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been found to induce apoptosis, or programmed cell death, in cancer cells.
In inflammation research, 1-acetyl-N-(tetrahydro-2-furanylmethyl)-5-indolinesulfonamide has been shown to reduce the production of pro-inflammatory cytokines, which are involved in the inflammatory response. This suggests that 1-acetyl-N-(tetrahydro-2-furanylmethyl)-5-indolinesulfonamide may have potential as an anti-inflammatory agent.
In neurological disorder research, 1-acetyl-N-(tetrahydro-2-furanylmethyl)-5-indolinesulfonamide has been studied for its potential neuroprotective effects. It has been found to protect neurons from oxidative stress and reduce the production of inflammatory cytokines in the brain.
properties
IUPAC Name |
1-acetyl-N-(oxolan-2-ylmethyl)-2,3-dihydroindole-5-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O4S/c1-11(18)17-7-6-12-9-14(4-5-15(12)17)22(19,20)16-10-13-3-2-8-21-13/h4-5,9,13,16H,2-3,6-8,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOTWYAWOTCOGBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C1C=CC(=C2)S(=O)(=O)NCC3CCCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-acetyl-N-(tetrahydrofuran-2-ylmethyl)-2,3-dihydro-1H-indole-5-sulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{[4-allyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-1-(3-nitrophenyl)ethanone](/img/structure/B4395360.png)
![ethyl {4-[(2-chlorobenzoyl)amino]-3,5-dimethyl-1H-pyrazol-1-yl}acetate](/img/structure/B4395366.png)
![3-ethoxy-4-[2-oxo-2-(1-piperidinyl)ethoxy]benzonitrile](/img/structure/B4395369.png)
![1-acetyl-4-(4-{[5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)piperazine](/img/structure/B4395376.png)



![3-{[4-(dimethylamino)phenyl]amino}-1-(1-phenylethyl)-2,5-pyrrolidinedione](/img/structure/B4395407.png)
![N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B4395425.png)
![4-bromo-N-{2-[(2-methylphenyl)amino]-2-oxoethyl}benzamide](/img/structure/B4395427.png)
![[1-(1-ethyl-1H-benzimidazol-2-yl)ethyl]formamide](/img/structure/B4395434.png)
![2-methoxy-N-[2-(5-methyl-1H-indol-3-yl)ethyl]-4-(methylthio)benzamide](/img/structure/B4395435.png)

![2-(2,4-dimethoxyphenyl)-6,7-dihydro-5H-cyclopenta[b]pyrazine 1,4-dioxide](/img/structure/B4395446.png)